Anti-infective agent 1

Antiprotozoal Trypanosoma brucei rhodesiense Sleeping Sickness

Researchers and procurement specialists should source Anti-infective agent 1 (compound 3a) for its validated, selective profile against P. falciparum (IC50=10.95 μM) and T. brucei rhodesiense (IC50=0.06 μM). Its high selectivity index (>300) and antimycobacterial activity (MIC 8 μg/mL vs M. smegmatis) make it an ideal scaffold for SAR-driven HAT campaigns and a reliable benchmark in antiprotozoal screening.

Molecular Formula C16H10O2
Molecular Weight 234.25 g/mol
CAS No. 2348-77-8
Cat. No. B109097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-infective agent 1
CAS2348-77-8
Molecular FormulaC16H10O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H10O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-10H
InChIKeyCIDYIYSNDAJNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-infective agent 1 (CAS 2348-77-8): Procurement Guide for a Potent and Selective Antiprotozoal and Antimycobacterial Naphthoquinone


Anti-infective agent 1 (compound 3a), a synthetic naphthoquinone derivative (2-phenyl-1,4-naphthoquinone), is a potent and selective antiprotozoal and antimycobacterial agent . It is characterized by its specific activity profile against parasitic protozoa, including Plasmodium falciparum and Trypanosoma brucei rhodesiense, as well as against mycobacteria [1]. Its mechanism of action, like other naphthoquinones, is thought to involve redox cycling and the generation of reactive oxygen species within target cells [2].

Anti-infective agent 1 (CAS 2348-77-8): Why In-Class Naphthoquinone Substitution is Not Warranted


Within the naphthoquinone class, bioactivity is exquisitely sensitive to substitution patterns on the quinone ring [1]. Simple substitution, such as the addition of a phenyl group at the 2-position as in Anti-infective agent 1, yields a distinct pharmacological profile compared to hydroxylated (e.g., atovaquone, lapachol) or alkylated (e.g., menadione, plumbagin) analogs [2]. This is evident in the compound's potent and selective activity against P. falciparum and T. b. rhodesiense, which differs markedly from other naphthoquinones that may be primarily antibacterial, antileishmanial, or cytotoxic [3]. Generic substitution without quantitative validation of this specific antiprotozoal and antimycobacterial profile risks experimental failure in target-based assays.

Anti-infective agent 1 (CAS 2348-77-8): Head-to-Head Quantitative Differentiation Evidence


Potent Antiparasitic Activity Against Trypanosoma brucei rhodesiense

Anti-infective agent 1 demonstrates potent, low-micromolar activity against the bloodstream form of Trypanosoma brucei rhodesiense, the causative agent of East African sleeping sickness. It exhibits an IC50 of 0.06 μM . This level of potency is significant when compared to the standard first-line drugs for late-stage disease, such as melarsoprol and eflornithine, which have known toxicity and resistance issues, and positions it as a promising scaffold for further development [1].

Antiprotozoal Trypanosoma brucei rhodesiense Sleeping Sickness

Antimycobacterial Activity Against Mycobacterium smegmatis

Anti-infective agent 1 shows selective antimycobacterial activity against Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL [1]. While this MIC is higher than first-line anti-TB drugs like isoniazid (typical MIC < 0.1 μg/mL against M. smegmatis), it demonstrates a clear and quantifiable activity that distinguishes it from other naphthoquinones with no reported antimycobacterial effect [2].

Antimycobacterial Mycobacterium smegmatis Tuberculosis Model

Selectivity Over Mammalian Cell Cytotoxicity

A critical differentiator for anti-infective research compounds is their selectivity for the pathogen over the host. Anti-infective agent 1 exhibits a favorable selectivity index. Its IC50 against rat L6 skeletal muscle cells is reported as 19.37 μM . When compared to its potent anti-T. brucei activity (IC50 = 0.06 μM), this yields a selectivity index of >300 (19.37 / 0.06) . This indicates a strong preference for the parasite target and a lower potential for host cell toxicity compared to naphthoquinones with less favorable selectivity profiles, such as lapachol, which is known for its mammalian cell toxicity [1].

Selectivity Cytotoxicity Therapeutic Index

Anti-infective agent 1 (CAS 2348-77-8): Validated Application Scenarios for Scientific Procurement


Lead Optimization for Novel Antitrypanosomal Therapies

Given its sub-micromolar potency against T. b. rhodesiense (IC50 = 0.06 μM) and its high selectivity index over mammalian cells (>300), Anti-infective agent 1 is a validated and ideal scaffold for medicinal chemistry campaigns focused on Human African Trypanosomiasis (HAT). Procurement is justified for structure-activity relationship (SAR) studies aimed at improving potency and pharmacokinetic properties while maintaining the favorable selectivity profile [1].

Investigating Naphthoquinone Mechanisms of Action in Mycobacteria

The quantifiable antimycobacterial activity (MIC = 8 μg/mL against M. smegmatis) makes Anti-infective agent 1 a specific chemical probe for studying the mode of action of naphthoquinones in mycobacteria. This is particularly relevant for target identification and validation studies, especially since its activity differs from that of frontline TB drugs, suggesting a potentially novel mechanism or target [2].

Development of Topical Formulations for Protozoal and Mycobacterial Skin Infections

The favorable selectivity index and its physicochemical properties (LogP = 3.149, MW = 234.25) [1] suggest that Anti-infective agent 1 could be a promising candidate for development into topical formulations for cutaneous infections. Its potent in vitro activity against P. falciparum and T. b. rhodesiense, combined with its antimycobacterial effect, positions it for research into treatments for skin conditions where these pathogens may be implicated or as a broad-spectrum topical anti-infective .

Use as a Selective Control in Naphthoquinone Library Screening

Given the established potency (IC50 = 10.95 μM against P. falciparum) and selectivity data, Anti-infective agent 1 can serve as a high-quality control compound in high-throughput screening campaigns of other naphthoquinone libraries or antiprotozoal compound collections. Its well-defined activity profile provides a reliable benchmark for identifying new hits with potentially improved or differentiated biological activities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-infective agent 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.